molecular formula C10H16N2O B13116783 2-(tert-Butyl)-4-methoxy-6-methylpyrimidine

2-(tert-Butyl)-4-methoxy-6-methylpyrimidine

Cat. No.: B13116783
M. Wt: 180.25 g/mol
InChI Key: ITEIJCHEBXMWEC-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4-methoxy-6-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of tert-butyl, methoxy, and methyl groups in the structure of this compound imparts unique chemical properties that make it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-4-methoxy-6-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4-dichloro-6-methylpyrimidine with tert-butyl alcohol and sodium methoxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by tert-butyl and methoxy groups. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the production process. These systems allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to improved product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-4-methoxy-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The tert-butyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(tert-Butyl)-4-methoxy-6-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4-methoxy-6-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl, methoxy, and methyl groups can influence the compound’s binding affinity and selectivity for its targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

2-(tert-Butyl)-4-methoxy-6-methylpyrimidine can be compared with other pyrimidine derivatives such as:

    2,4-Dimethoxypyrimidine: Lacks the tert-butyl group, leading to different chemical properties and reactivity.

    2,4,6-Trimethylpyrimidine: Contains three methyl groups instead of tert-butyl and methoxy groups, resulting in different steric and electronic effects.

    2-(tert-Butyl)-4-methylpyrimidine: Lacks the methoxy group, which can affect its solubility and reactivity.

The unique combination of tert-butyl, methoxy, and methyl groups in this compound imparts distinct chemical properties that can be advantageous for specific applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-tert-butyl-4-methoxy-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7-6-8(13-5)12-9(11-7)10(2,3)4/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEIJCHEBXMWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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